molecular formula C11H11F3O B13592875 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol

Cat. No.: B13592875
M. Wt: 216.20 g/mol
InChI Key: PFRDQTMRVOACDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol is an organic compound with the molecular formula C11H11F3O. This compound features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol typically involves the reaction of 1-phenylcyclopropyl ketone with trifluoroacetic acid in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C)

    Solvent: Common solvents like dichloromethane or tetrahydrofuran

    Catalyst: Acid catalysts such as sulfuric acid or Lewis acids

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted cyclopropyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or alter receptor signaling, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one
  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-ol

Uniqueness

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol stands out due to its unique trifluoromethyl group attached to a cyclopropyl ring, which imparts distinct chemical and biological properties. Its stability, reactivity, and potential therapeutic applications make it a valuable compound in various research fields.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-phenylcyclopropyl)ethanol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9(15)10(6-7-10)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2

InChI Key

PFRDQTMRVOACDU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.